FOY 251-D4
Description
Properties
Molecular Formula |
C₁₇H₁₅D₄N₃O₇S |
|---|---|
Molecular Weight |
413.44 |
Synonyms |
4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic Acid Monomethanesulfonate-D4 |
Origin of Product |
United States |
Foundational & Exploratory
FOY-251: A Technical Guide to the Active Metabolite of Camostat Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
FOY-251, also known as 4-(4-guanidinobenzoyloxyl)phenylacetic acid (GBPA), is the biologically active metabolite of the orally administered prodrug, camostat mesylate.[1][2] Initially approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis, the therapeutic potential of camostat mesylate and, by extension, FOY-251, has been the subject of extensive research, particularly for its potent antiviral properties.[2][3] This guide provides a comprehensive overview of the chemical identity, mechanism of action, and key technical data for FOY-251, tailored for professionals in the field of drug discovery and development.
Chemical Identifiers and Properties
A clear identification of a chemical entity is fundamental for research and regulatory purposes. The following table summarizes the key identifiers for FOY-251. It is important to note that "FOY 251-D4" likely refers to a deuterated form of FOY-251, which is commonly used as an internal standard in analytical studies. While a specific CAS number for a D4 variant of FOY-251 was not found, a related deuterated compound is listed for reference.
| Identifier | Value | Source |
| Chemical Name | 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid, monomethanesulfonate | [4] |
| Synonyms | FOY-251, GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid) | [3][5] |
| CAS Number | 71079-09-9 | [4] |
| Molecular Formula | C16H15N3O4 • CH3SO3H | [4] |
| Molecular Weight | 409.4 g/mol | [4] |
| SMILES | O=C(C1=CC=C(NC(N)=N)C=C1)OC2=CC=C(CC(O)=O)C=C2.O=S(O)(C)=O | [4] |
| InChI | InChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4) | [4] |
| Related Deuterated Compound | 4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic Acid Monomethanesulfonate-D4 | |
| Related CAS Number | 71079-09-9 (Unlabelled) |
Pharmacokinetics: The Journey from Prodrug to Active Metabolite
Upon oral administration, camostat mesylate undergoes rapid and extensive first-pass metabolism. It is a prodrug, meaning it is biologically inactive until it is converted into its active form, FOY-251, within the body.[1][3] This conversion is so efficient that the parent compound, camostat mesylate, is often undetectable in plasma.[6]
The metabolic activation of camostat mesylate to FOY-251 is a critical step for its therapeutic activity. This process is primarily mediated by carboxylesterases.[3] Subsequently, FOY-251 is further metabolized by arylesterases to the inactive metabolite 4-guanidinobenzoic acid (GBA).[2][7]
In Vitro Biological Activity
The inhibitory potency of FOY-251 against its target, TMPRSS2, and its effectiveness in preventing viral entry have been quantified in numerous in vitro studies. The following table summarizes key inhibitory concentration (IC50) and effective concentration (EC50) values reported in the literature.
| Assay Type | Target/Virus | Cell Line | IC50 / EC50 | Source |
| Biochemical Assay | Recombinant TMPRSS2 | - | IC50: 33.3 nM | [4][6] |
| Biochemical Assay | Recombinant TMPRSS2 | - | IC50: 70.3 nM | [5] |
| Viral Entry Assay | SARS-CoV-2 Pseudotyped Particles | Calu-3 | EC50: 178 nM | [1][4] |
| Viral Infection Assay | Authentic SARS-CoV-2 | Calu-3 | - | [5] |
It is noteworthy that while FOY-251 is a potent inhibitor, some studies suggest it has a slightly reduced capacity to inhibit recombinant TMPRSS2 compared to its parent compound, camostat mesylate, in biochemical assays. [5]However, in cell-based antiviral assays, their efficacy is often comparable, likely due to the rapid conversion of camostat mesylate to FOY-251 in the presence of cell culture medium containing serum. [5]
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for assessing the in vitro activity of FOY-251.
Protocol 1: In Vitro TMPRSS2 Inhibition Assay (Fluorogenic)
This protocol outlines a method to determine the IC50 of FOY-251 against recombinant TMPRSS2.
Materials:
-
Recombinant human TMPRSS2
-
Fluorogenic peptide substrate for TMPRSS2 (e.g., Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
FOY-251 stock solution (in DMSO)
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of FOY-251 in assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant TMPRSS2 to each well.
-
Add the serially diluted FOY-251 or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [5]
Protocol 2: SARS-CoV-2 Pseudovirus Entry Assay
This protocol describes a method to evaluate the EC50 of FOY-251 in inhibiting SARS-CoV-2 entry into host cells using a pseudovirus system.
Materials:
-
Host cells expressing ACE2 and TMPRSS2 (e.g., Calu-3)
-
Pseudoviruses expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase)
-
Cell culture medium
-
FOY-251 stock solution (in DMSO)
-
96-well white, clear-bottom microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of FOY-251 in cell culture medium.
-
Pre-treat the cells by replacing the medium with the serially diluted FOY-251 or vehicle control for a specified period (e.g., 1-2 hours).
-
Infect the cells by adding the SARS-CoV-2 pseudoviruses to each well.
-
Incubate the plate for a duration sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
Conclusion
FOY-251 is a key pharmacological agent and the active form of the prodrug camostat mesylate. Its well-defined mechanism as a serine protease inhibitor, particularly against TMPRSS2, has positioned it as a molecule of significant interest for antiviral drug development. This guide provides a foundational understanding of its chemical properties, biological activity, and relevant experimental methodologies to support ongoing research and development efforts in this field.
References
-
FOY-251 (CAS Number: 71079-09-9). Cayman Chemical.
-
Hoffmann, M., Hofmann-Winkler, H., Smith, J. C., et al. (2021). Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. eBioMedicine, 65, 103255.
-
Gorshkov, V., Gremyachikh, D., Ginko, G., et al. (2022). Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19. Microbiology Spectrum, 10(2), e02167-21.
-
Khan, M. S., Ahmed, W., & Khan, W. A. (2024). Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials. BMC Infectious Diseases, 24(1), 709.
-
Camostat. PubChem. National Institutes of Health.
-
Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19. PubMed.
-
Kim, M. S., Kim, Y., Lee, H. S., et al. (2023). Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study. Pharmaceutics, 15(9), 2339.
-
2-(4-((4-Guanidinobenzoyl)oxy)phenyl)acetic acid compound with methanesulfonic acid (1:1). Simson Pharma.
-
FOY 251. MedChemExpress.
-
4-Guanidinobenzoic Acid. PubChem. National Institutes of Health.
-
Shrimp, J. H., Kales, S. C., Sanderson, P. E., et al. (2020). An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. ACS Chemical Biology, 15(10), 2835-2845.
-
2-(4-((4-Guanidinobenzoyl)oxy)phenyl)acetic acid methanesulfonic acid salt. BLDpharm.
-
The molecules that have commonly been cited as TMPRSS2 inhibitors... ResearchGate.
-
The model schemes. (A) Biological model of targeting SARS CoV-2 cell... ResearchGate.
-
Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19. ScienceOpen.
-
Camostat Mesylate. Cell Signaling Technology.
-
Phenylacetic acids. Fisher Scientific.
-
Phenylacetic acid. Wikipedia.
-
Product Search. Wellington Laboratories Inc.
-
Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19. PMC.
-
Serine Protease Inhibitor - Camostat mesylate. MedchemExpress.com.
-
Camostat mesylate. Tocris Bioscience.
-
The Heartfelt Send-Off for Peter's Journey | The Crown (Claire Foy). YouTube.
-
Deaths in January 2025. Wikipedia.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Camostat | C20H22N4O5 | CID 2536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Guanidinobenzoic Acid | C8H9N3O2 | CID 159772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stability of Deuterated Protease Inhibitors in Storage
This guide serves as a technical manual for the stability assessment and storage of deuterated protease inhibitors (DPIs). It synthesizes principles of kinetic isotope effects (KIE) with ICH-compliant stability protocols.
Executive Summary
Deuterated protease inhibitors (DPIs) represent a precision class of pharmacotherapeutics where specific hydrogen atoms (
Part 1: The Physicochemical Basis of Stability
The Carbon-Deuterium (C-D) Bond Advantage
The stability of a DPI hinges on the vibrational frequency of the C-D bond.
-
Zero-Point Energy (ZPE): Deuterium has twice the mass of protium. This lowers the ZPE of the C-D bond compared to the C-H bond.
-
Bond Dissociation Energy (BDE): The C-D bond is shorter and stronger (approx. 1.2–1.5 kcal/mol higher BDE).
-
Implication: While this significantly retards enzymatic cleavage (metabolism), it provides only marginal protection against autohydrolysis or thermal degradation during storage. However, it can significantly inhibit oxidative pathways involving C-H abstraction (e.g., radical oxidation).
The Unique Risk: Isotopic Scrambling
The most critical storage risk for DPIs is not chemical destruction, but isotopic dilution .
-
Mechanism: Acid- or base-catalyzed keto-enol tautomerism allows deuterium on
-carbons (adjacent to carbonyls, common in protease inhibitors) to exchange with atmospheric moisture or protic solvents. -
Result: Loss of isotopic purity (
), rendering the drug "sub-potent" regarding its metabolic advantages, even if the chemical structure remains intact.
Part 2: Critical Degradation Pathways
The following diagram illustrates the dual-threat mechanism: classical chemical degradation vs. isotopic exchange.
Figure 1: Mechanistic pathways for Deuterated Protease Inhibitor degradation. Note the distinct pathway for Isotopic Scrambling driven by enolization.
Part 3: Experimental Protocol for Stability Assessment
This protocol is designed to meet ICH Q1A(R2) standards while addressing the specific needs of isotopologues.
Study Design Matrix
| Parameter | Condition A (Long-Term) | Condition B (Accelerated) | Condition C (Stress - D/H) |
| Temperature | -20°C ± 5°C | 25°C ± 2°C | 40°C ± 2°C |
| Humidity | N/A (Sealed) | 60% RH ± 5% | 75% RH ± 5% |
| Container | Amber Glass (Type I) | Amber Glass (Type I) | Open Vial (Exposure) |
| Duration | 12 Months | 6 Months | 2 Weeks |
| Primary Endpoint | Chemical Purity | Chemical Purity | Isotopic Enrichment % |
Step-by-Step Workflow
Phase 1: Sample Preparation (The "Dry" Chain)
-
Lyophilization: Protease inhibitors are often peptidomimetics prone to hydrolysis. Lyophilize the DPI from a D₂O-compatible solvent if possible, or ensure <0.5% residual water content.
-
Inert Gas Purging: Flush all storage vials with Argon (Ar) rather than Nitrogen (N₂), as Ar is heavier and provides a better blanket against moisture ingress.
-
Sealing: Use Teflon-lined caps to prevent plasticizer leaching and moisture permeation.
Phase 2: Stress Testing (Forced Degradation)
-
Purpose: To identify labile deuterium sites.
-
Method: Dissolve DPI in 50:50 H₂O:Acetonitrile at pH 2, pH 7, and pH 10. Incubate at 40°C for 24 hours.
-
Analysis: Monitor for mass shift (M-1, M-2) via LC-MS to detect rapid D/H exchange.
Phase 3: Analytical Monitoring
-
Chemical Purity: HPLC-UV (210-280 nm).
-
Isotopic Purity: High-Resolution Mass Spectrometry (HRMS) or deuterium NMR (
H-NMR).
Part 4: Analytical Methodologies
To validate stability, one must distinguish between chemical degradation (molecule breaking apart) and isotopic exchange (molecule swapping atoms).
The "Dual-Detector" Workflow
The following workflow integrates Mass Spectrometry and NMR to ensure total integrity.
Figure 2: Integrated analytical workflow for distinguishing isotopic exchange from chemical degradation.
Key Analytical Criteria
-
Mass Distribution Vectors: In MS, the molecular ion cluster will shift if D exchanges with H.
-
Acceptance Criteria: The abundance of the
(fully deuterated) isotopologue must not decrease by >1.0% over the storage period.
-
-
NMR Silence: In
H-NMR, the deuterated positions should remain "silent." Appearance of small peaks at these chemical shifts indicates D H exchange.
Part 5: Regulatory & Reference Context[3]
Regulatory Status (FDA/ICH)
Deuterated drugs are considered New Chemical Entities (NCEs) by the FDA. Therefore, stability data must explicitly prove that the deuterium label is stable and does not scramble during the shelf-life.
-
Citation: FDA Guidance for Industry, Stability Testing of Drug Substances and Products (aligned with ICH Q1A).
References
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products (Draft Guidance). U.S. Food and Drug Administration.[2][3] Link
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Lab. Journal of Medicinal Chemistry. Link (Contextual grounding on C-D bond stability).
-
Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. Link
-
BenchChem. (2025).[4][5] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Link
-
International Conference on Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products. Link
Sources
Technical Guide: Bioanalytical Utility of FOY 251-D4 in LC-MS/MS
This guide addresses the critical bioanalytical role of FOY 251-D4 as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of FOY-251 (4-(4-guanidinobenzoyloxy)phenylacetic acid).
Note on Nomenclature: FOY-251 is the active metabolite of Camostat Mesylate (FOY-305) .[1] It is chemically distinct from Gabexate Mesylate (often referred to simply as "FOY"). This guide focuses on the quantification of the metabolite FOY-251, which is the primary pharmacokinetic marker for Camostat therapeutics.
Executive Summary
In pharmacokinetic (PK) and toxicological studies of Camostat Mesylate, the parent drug exhibits an extremely short half-life (<1 minute in human plasma) due to rapid hydrolysis by arylesterases. Consequently, FOY-251 serves as the surrogate analyte for quantification.
This compound (the tetradeuterated analog) is the obligate internal standard for this assay. Its use is not merely procedural but mechanistic: it is the only viable method to correct for the severe matrix effects associated with guanidino-containing compounds and to normalize the variability inherent in measuring a metabolite derived from an unstable prodrug.
Part 1: The Bioanalytical Challenge
To understand why this compound is required, one must first understand the instability of the target system.
The Metabolic Cascade
Camostat Mesylate is a prodrug. Upon contact with blood, it is rapidly hydrolyzed.[1]
-
Parent: Camostat Mesylate (FOY-305)[1]
-
Enzyme: Plasma Arylesterases / Paraoxonase
-
Primary Metabolite: FOY-251 (Active Protease Inhibitor)[2]
-
Secondary Metabolite: 4-Guanidinobenzoic acid (GBA)
Because the parent drug disappears almost instantly, quantifying FOY-251 is the industry standard for assessing exposure. However, FOY-251 contains a highly polar guanidino moiety , which presents two specific challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Adsorption: The guanidino group sticks to glass and plastic surfaces, leading to variable recovery.
-
Ion Suppression: In the positive electrospray ionization (ESI+) mode, co-eluting phospholipids from plasma can severely suppress the signal of FOY-251.
The Role of the D4 Analog
This compound is chemically identical to the analyte except for the replacement of four hydrogen atoms with deuterium (typically on the phenyl ring).
| Feature | FOY-251 (Analyte) | This compound (Internal Standard) |
| Molecular Weight | ~313.3 Da | ~317.3 Da (+4 Da shift) |
| Retention Time | ~2.5 min | ~2.5 min (Co-eluting) |
| pKa (Guanidino) | ~13.6 | ~13.6 |
| Matrix Effect | Susceptible | Identically Susceptible |
The Causality of Choice: By co-eluting, the D4 standard experiences the exact same ion suppression events as the analyte at the exact same moment. If the matrix suppresses the analyte signal by 40%, it suppresses the IS signal by 40%. The ratio remains constant, preserving quantitative accuracy.
Part 2: Structural & Mechanistic Visualization
The following diagram illustrates the metabolic instability of Camostat and the point of insertion for the this compound standard.
Caption: Metabolic pathway of Camostat showing the rapid formation of FOY-251 and the integration point of the D4 Internal Standard.
Part 3: Methodological Implementation
This protocol outlines the validated workflow for using this compound in human plasma.
Reagents & Standards
-
Analyte Stock: FOY-251 (1 mg/mL in DMSO).
-
IS Stock: this compound (1 mg/mL in DMSO).
-
Working IS Solution: Dilute IS Stock to 500 ng/mL in 50% Methanol.
Sample Preparation Protocol (Protein Precipitation)
This method utilizes protein precipitation (PPT), which is aggressive but necessary to release the drug from plasma proteins.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL Eppendorf tube.
-
IS Spike: Add 20 µL of Working IS Solution (this compound).
-
Critical Step: Vortex immediately for 10 seconds. This equilibrates the IS with the plasma proteins before precipitation, ensuring the IS tracks extraction recovery losses.
-
-
Precipitation: Add 150 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to reduce solvent strength and improve peak shape).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 2.5 µm.
-
Why T3? The guanidino group is polar; T3 columns retain polar compounds better than standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3 minutes.
Mass Spectrometry Transitions (MRM)
Using a Triple Quadrupole MS in Positive ESI mode:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| FOY-251 | 314.1 [M+H]+ | 151.1 | 30 | 22 |
| This compound | 318.1 [M+H]+ | 155.1 | 30 | 22 |
Note: The +4 Da shift is maintained in the fragment ion (151 vs 155), confirming the deuterium label is located on the stable phenyl ring moiety, not on an exchangeable site.
Part 4: Data Interpretation & Validation
Linearity and Range
The method typically achieves linearity from 1.0 ng/mL to 1000 ng/mL .
-
Calculation: Plot the Area Ratio (
) vs. Concentration. -
Weighting:
weighting is required due to the wide dynamic range.
Isotopic Contribution (Cross-Talk)
A specific validation step is required to ensure the D4 standard does not interfere with the analyte:
-
Inject Pure IS: Inject a high concentration of this compound (e.g., 1000 ng/mL).
-
Monitor Analyte Channel: Check for signal at 314.1 > 151.1.
-
Acceptance: Signal in the analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ).
-
Why this matters: If the D4 standard is impure (contains D0), it will falsely elevate the reported concentration of FOY-251 in patient samples.
-
Stability Tracking
Because FOY-251 is a metabolite, samples must often be stabilized with acidification (e.g., HCl) to prevent further degradation of any residual Camostat into FOY-251 ex vivo.
-
The D4 Advantage: If the IS is added prior to any acidification steps during method development, it can also track the stability of the analyte in the acidic environment, although typically it is added during the extraction step.
References
-
Hoffmann, M., et al. (2020). Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. EBioMedicine.
- Relevance: Defines FOY-251 (GBPA)
-
Uno, K. (2020). Camostat Mesilate: A Potential Therapeutic Option for COVID-19. Journal of Toxicological Sciences.
- Relevance: Details the pharmacokinetics and rapid hydrolysis of FOY-305 to FOY-251.
-
FDA Bioanalytical Method Validation Guidance (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
- Relevance: Establishes the requirement for Stable Isotope Labeled Internal Standards (SIL-IS)
-
PubChem Compound Summary. Gabexate Mesylate (FOY) vs Camostat Metabolite. National Library of Medicine.
- Relevance: Provides chemical structure and property data for the parent and metabolite series.
Sources
- 1. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: A Senior Application Scientist's Approach to Assessing the Metabolic Stability of FOY 251-D4 in Plasma Matrices
Executive Summary
The stability of a compound in plasma is a critical parameter in drug discovery and development, directly influencing pharmacokinetic profiles and the reliability of bioanalytical data. This guide provides an in-depth, technically-focused framework for evaluating the metabolic stability of FOY 251-D4, a deuterated analog of the active serine protease inhibitor FOY 251 (the active metabolite of camostat). Drawing from extensive field experience and established literature on structurally related, highly unstable compounds like nafamostat, this document details not just the "how" but the "why" behind a robust, self-validating experimental design. We will explore the inherent instability of ester-containing compounds in biological matrices, present a comprehensive protocol for mitigating ex vivo degradation, and outline a validated LC-MS/MS method for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to generate high-integrity plasma stability data.
Introduction: The Criticality of Plasma Stability
In drug development, plasma serves as the primary matrix for quantifying drug exposure and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. The inherent stability of a compound within this matrix is a foundational characteristic that dictates its viability as a therapeutic agent or, in the case of this compound, its reliability as an internal standard. Compounds susceptible to degradation in plasma often exhibit rapid in vivo clearance and a short half-life, complicating dosing regimens and potentially compromising efficacy[1][2].
FOY 251 is the pharmacologically active metabolite of the prodrug camostat mesylate and a potent serine protease inhibitor[3][4]. Like the related compound nafamostat, FOY 251 contains an ester functional group, which is highly susceptible to hydrolysis by plasma esterases[2][5]. This enzymatic degradation is a primary liability. This compound, as a deuterated internal standard, is presumed to have nearly identical chemical properties to FOY 251 and is therefore expected to exhibit the same instability.
Accurate assessment of this stability is paramount for two reasons:
-
For Therapeutic Use: Understanding the degradation rate of the active moiety (FOY 251) is essential for predicting its in vivo half-life.
-
For Bioanalytical Use: As an internal standard, this compound must remain stable throughout the sample collection, processing, and analysis workflow to ensure accurate quantification of the non-labeled analyte. Any degradation of the internal standard post-spiking would lead to an overestimation of the analyte concentration.
This guide addresses the significant challenge posed by the inherent instability of this compound by providing a meticulously designed protocol to inhibit enzymatic activity and ensure data integrity.
The Challenge: Esterase-Mediated Hydrolysis
The primary metabolic pathway for compounds like nafamostat and FOY 251 in blood is the rapid hydrolysis of the ester linkage by plasma enzymes, such as arylesterases[6][7]. This process breaks the molecule into inactive metabolites, in the case of nafamostat, 6-amidino-2-naphthol and p-guanidinobenzoic acid[5].
This degradation is not a minor artifact; it can occur within minutes of blood collection, leading to a significant underestimation of the true compound concentration[5][7]. The key factors accelerating this degradation are temperature and pH. Higher temperatures increase enzymatic activity, while the near-neutral pH of blood is optimal for many esterases[5][6]. Therefore, our experimental design must aggressively counteract these factors from the moment of sample collection.
Experimental Protocol: A Self-Validating Workflow for Plasma Stability Assessment
This protocol is designed to determine the in vitro stability of this compound by incubating it with plasma and monitoring its disappearance over time. The workflow incorporates critical stabilization steps that are essential for handling this class of compounds.
Materials and Reagents
-
Test Compound: this compound
-
Plasma: Pooled human plasma (or other species of interest).
-
Stabilization Acid: 5.5 M Hydrochloric Acid (HCl) or 10% Formic Acid.
-
Incubation Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Termination/Precipitation Solution: Ice-cold acetonitrile containing a suitable, stable internal standard for the analytical run (e.g., a structural analog not susceptible to hydrolysis, or a stable-isotope labeled version of a different compound).
-
Control Compounds:
-
Positive Control (Unstable): Procaine (rapidly hydrolyzed).
-
Negative Control (Stable): Propranolol (stable in plasma).
-
Workflow Visualization
The overall experimental workflow is depicted below. This logical flow ensures that the compound is protected from degradation at every critical step.
Sources
- 1. Plasma Stability Assay | Domainex [domainex.co.uk]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camostat | C20H22N4O5 | CID 2536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Methodological & Application
Quantitative Determination of Gabexate in Human Plasma by LC-MS/MS using FOY 251-D4 as an Internal Standard
Application Note and Protocol
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of gabexate in human plasma. Gabexate, a synthetic serine protease inhibitor, is utilized in the treatment of conditions such as acute pancreatitis and disseminated intravascular coagulation. Given its therapeutic importance and rapid in-vivo hydrolysis, a sensitive and specific analytical method is crucial for pharmacokinetic and toxicokinetic studies. This protocol employs FOY 251-D4, a stable isotope-labeled analogue, as the internal standard (IS) to ensure high accuracy and precision. The methodology encompasses a straightforward protein precipitation for sample preparation, followed by rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific rationale behind the protocol design and offering a validated framework for implementation.
Introduction
Gabexate mesylate is a potent, non-antigenic synthetic inhibitor of serine proteases, including thrombin, plasmin, and trypsin.[1][2] Its clinical application is primarily in the management of acute pancreatitis and disseminated intravascular coagulation, where it helps to mitigate the systemic inflammatory response and coagulopathy.[3] However, gabexate is characterized by a short plasma half-life due to rapid enzymatic hydrolysis of its ester bond.[3][4] This inherent instability necessitates a highly sensitive and specific analytical method to accurately characterize its pharmacokinetic profile.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and wide dynamic range.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS assay, as it effectively compensates for variability in sample preparation and matrix effects.[7] In this protocol, we utilize this compound, the deuterated analogue of a major metabolite of the structurally related compound camostat mesylate, as the internal standard for gabexate quantification.[8][9] The structural similarity and co-elution characteristics of this compound make it an ideal IS for this application.
This application note provides a comprehensive, step-by-step protocol for the LC-MS/MS analysis of gabexate in human plasma, from sample preparation to data acquisition and analysis. The scientific principles underpinning each stage of the methodology are elucidated to provide a thorough understanding of the analytical process.
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, ensuring high-quality data for clinical and preclinical studies.
Caption: Overall workflow for the quantitative analysis of gabexate in human plasma.
Materials and Reagents
-
Gabexate Mesylate Reference Standard (Purity ≥98%)
-
This compound (Purity ≥98%, Deuteration ≥99%)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (K2-EDTA as anticoagulant)
-
Ultrapure Water
Sample Preparation Protocol
The selected sample preparation method, protein precipitation, is a rapid and effective technique for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.[10][11]
-
Thaw and Vortex: Thaw frozen human plasma samples at room temperature and vortex briefly to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (1 µg/mL in 50:50 methanol:water) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The use of a 3:1 ratio of organic solvent to plasma provides efficient protein precipitation.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analyte and internal standard in the supernatant.
-
Supernatant Transfer: Carefully transfer 250 µL of the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analytes and removes the organic solvent.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (see section 2.3). Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following instrumental parameters have been optimized for the sensitive and selective detection of gabexate and this compound.
Liquid Chromatography
A reversed-phase C18 column is chosen for its ability to effectively retain and separate gabexate and its internal standard from endogenous plasma components. A gradient elution is employed to ensure a sharp peak shape and a short run time.
| Parameter | Condition |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Extend C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
| Parameter | Condition |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
MRM Transitions
The following MRM transitions are monitored for the quantification of gabexate and its internal standard. The quantifier transition provides the primary signal for quantification, while the qualifier transition serves as a confirmation of the analyte's identity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (V) |
| Gabexate | 324.2 | 177.1 | 149.1 | 20 |
| This compound | 318.2 | 125.1 | 97.1 | 25 |
digraph "Gabexate_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335"];Gabexate [label="{Gabexate | m/z 324.2}"]; Fragment1 [label="{Product Ion | m/z 177.1}"]; Fragment2 [label="{Product Ion | m/z 149.1}"];
Gabexate -> Fragment1 [label="Quantifier"]; Gabexate -> Fragment2 [label="Qualifier"]; }
Caption: Fragmentation pattern of Gabexate for MRM analysis.
Method Validation
A comprehensive method validation should be performed in accordance with the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7] Key validation parameters include:
-
Linearity: The method should demonstrate linearity over a defined concentration range, typically with a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from endogenous components in the matrix.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard should be evaluated.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be assessed.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantitative determination of gabexate in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this protocol well-suited for pharmacokinetic studies and therapeutic drug monitoring. The straightforward sample preparation and rapid chromatographic analysis contribute to a high-throughput workflow, essential in the drug development environment. This protocol serves as a robust foundation for researchers and scientists, with the understanding that method parameters may require further optimization based on specific instrumentation and laboratory conditions.
References
- Stability of gabexate mesilate products: Influence of the addition of mannitol - PubMed. (n.d.).
- 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.).
- Development and validation of an LC-MS/MS method for simultaneous quantification of co-administered trastuzumab and pertuzumab - Taylor & Francis. (2020, August 2).
- (PDF) Validation of an LC‐Tandem MS/MS Method for the Determination of Etoricoxib in Human Plasma and Pharmaceutical Formulations - ResearchGate. (2025, August 5).
- Cross-enzyme inhibition by gabexate mesylate: formulation and reactivity study - PubMed. (n.d.).
- LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - MDPI. (2025, October 8).
- LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - Turkish Journal of Pharmaceutical Sciences. (2023, August 21).
- Gabexate (mesylate) (CAS Number: 56974-61-9) | Cayman Chemical. (n.d.).
- Gabexate mesylate, General serine protease inhibitor (CAS 56974-61-9) | Abcam. (n.d.).
- Sample Preparation Techniques for Biological Matrices - Agilent. (n.d.).
- Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.).
- Enteral administration of the protease inhibitor gabexate mesilate preserves vascular function in experimental trauma/ hemorrhagic shock. (n.d.).
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.).
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December 11).
- An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application - International Journal of Pharmaceutical Sciences. (2025, January 29).
- An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC. (n.d.).
- Sample Preparation In Bioanalysis: A Review - ijstr. (n.d.).
- LC-MS - Bioanalysis Zone. (n.d.).
- A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples - MDPI. (2022, February 23).
- Application of HPLC measurement of plasma concentration of gabexate mesilate - PubMed. (n.d.).
- Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC. (n.d.).
- C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition - CNR-IRIS. (2025, July 15).
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4).
- Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC. (2022, April 12).
- Camostat mesylate against SARS-CoV-2 and COVID-19— Rationale, dosing and safety - Pure. (2020, November 5).
Sources
- 1. organomation.com [organomation.com]
- 2. researchgate.net [researchgate.net]
- 3. regenhealthsolutions.info [regenhealthsolutions.info]
- 4. medcraveonline.com [medcraveonline.com]
- 5. scienceopen.com [scienceopen.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
Preparation of FOY 251-D4 stock solutions in methanol
Technical Application Note: Optimized Preparation and Handling of FOY 251-D4 Stock Solutions in Methanol
Executive Summary
This technical guide details the protocol for preparing and handling stock solutions of This compound , the deuterated internal standard (IS) for the serine protease inhibitor metabolite FOY 251.[1][2][3][4] While Dimethyl Sulfoxide (DMSO) is often the default solvent for this class of compounds, specific LC-MS/MS workflows (e.g., to avoid DMSO suppression or solubility mismatch in mobile phases) require Methanol (MeOH) .[1][2][4]
Critical Advisory: FOY 251 (4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid) contains a labile ester linkage .[1][2][3][4] When prepared in a protic solvent like methanol, the compound is susceptible to nucleophilic attack (methanolysis) and hydrolysis if not strictly temperature-controlled.[1][2][3][4] This protocol incorporates specific mitigation strategies to ensure stock integrity.
Compound Characterization & Pre-Analytical Data
Before initiating the workflow, verify the specific salt form and isotopic purity of your reference material.[4]
| Property | Specification | Notes |
| Compound Name | This compound | Deuterated analog of the active metabolite of Camostat/Gabexate.[1][2][3][4] |
| Chemical Structure | Contains Guanidine (Basic), Carboxylic Acid (Acidic), and Ester Linkage .[1][2][3][4] | The ester bond is the stability "weak link."[4] |
| Typical Salt Form | Mesylate (Methanesulfonate) | Check CoA.[1][2][3][4] Mass calculations must account for the salt.[4] |
| Isotopic Purity | Typically ≥ 99% D-incorporation | "D4" usually denotes incorporation on the phenyl ring.[1][3][4] |
| Solubility in MeOH | High (>10 mg/mL) | Methanol is an excellent solvent for solubilization but poor for stability at RT.[1][2][3][4] |
| Storage (Solid) | -20°C or -80°C | Desiccated, protected from light.[1][2][3][4] |
Critical Disambiguation:
-
FOY 251: Active metabolite (formed by hydrolysis of the ethyl ester).[1][2][3][4]
-
Ensure you are working with the correct metabolite standard, not the parent drug.[1][2]
Core Protocol: Primary Stock Preparation
Objective: Prepare a 1.0 mg/mL (free base equivalent) Master Stock Solution in Methanol.
Reagents & Equipment
-
Analyte: this compound Reference Standard (e.g., 1 mg vial).[1][2][4]
-
Solvent: Methanol, LC-MS Grade (Anhydrous preferred to prevent hydrolysis).
-
Glassware: Class A Volumetric Flask (amber glass) or silanized glass vials. Avoid plastic (phthalate leaching interferes with MS).[1][2][3][4]
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator (optional).
Step-by-Step Methodology
1. Equilibration:
-
Allow it to equilibrate to room temperature (RT) inside a desiccator for 30 minutes. Why? Opening a cold vial condenses atmospheric moisture, accelerating ester hydrolysis.[1][2][4]
2. Gravimetric Analysis & Salt Correction:
-
Weigh the solid standard. If the CoA lists the compound as a salt (e.g., Mesylate), calculate the Free Base Equivalent (FBE).[1][2][3]
-
Formula:
[1][2][3][4]
3. Dissolution (The "Cold-Solvent" Technique):
-
To mitigate transesterification risk, chill the LC-MS grade Methanol to 4°C prior to use.[1][2][4]
-
Add the calculated volume of Methanol to the vial.
-
Volume Calculation:
4. Homogenization:
-
Vortex gently for 30 seconds.
-
Note: If particulates remain, sonicate for strictly <1 minute.[2][4] Excessive heat from sonication degrades the ester bond.[4]
5. Aliquoting & Storage:
-
Immediately divide the Master Stock into small aliquots (e.g., 50 µL) in amber glass vials with PTFE-lined caps.
-
Flash Freeze: Place aliquots immediately at -80°C .
-
Shelf Life: In Methanol at -80°C: 3 months. At -20°C: 1 month.[1][2][4][8] At RT: <4 hours.[4]
Visualization: Workflow & Stability Logic
The following diagram illustrates the preparation workflow and the chemical logic dictating the handling constraints.
Caption: Optimized workflow for this compound preparation emphasizing temperature control to prevent ester degradation.
Quality Assurance: The Self-Validating System
To ensure the stock solution is valid, perform this System Suitability Test (SST) before running study samples.
-
Isotopic Purity Check (Blank Test):
-
Deuterium Scrambling/Stability Check:
-
Linearity Verification:
References & Authoritative Sources
-
PubChem. Gabexate Mesylate and Metabolite Structures.[3][4] (Source for MW and chemical structure verification). [Link][1][2][3][4]
-
Scientific Reports. Stability of Gabexate Mesilate Products. (Discusses the hydrolysis susceptibility of the ester bond in various formulations). [Link][1][2][3][4][9]
Sources
- 1. Gabexate Mesylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Gabexate Mesilate | C17H27N3O7S | CID 6604561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. KEGG DRUG: Gabexate mesilate [genome.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pgcardiologiausp.com.br [pgcardiologiausp.com.br]
Application Note: A Robust Method for Determining the Retention Time of FOY 251-D4 using Reverse-Phase HPLC-UV
Abstract & Introduction
FOY 251, also known as 4-(4-guanidinobenzoyloxyl)phenylacetic acid (GBPA), is the principal active metabolite of Camostat mesylate, a serine protease inhibitor investigated for various therapeutic applications.[1][2][3] In clinical and preclinical research, quantitative analysis of FOY 251 is crucial for pharmacokinetic and pharmacodynamic studies. FOY 251-D4, a stable isotope-labeled (deuterated) analogue of FOY 251, serves as an ideal internal standard for such analyses, particularly in mass spectrometry-based assays, due to its chemical similarity and mass difference.
The accurate determination of a compound's retention time (t_R) is the foundational step in developing any reliable chromatographic method for identification and quantification. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for analyzing small pharmaceutical molecules due to its versatility, reproducibility, and high resolving power.[4][5]
This application note provides a comprehensive, field-proven protocol for determining the retention time of this compound. It moves beyond a simple list of parameters to explain the scientific rationale behind the selection of the stationary phase, mobile phase composition, and detector settings, empowering researchers to not only replicate the method but also adapt it to their specific instrumentation and analytical needs.
Guiding Principles of the Chromatographic Method
The separation in this method is governed by the principles of reverse-phase chromatography. In this mode, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[5] The analyte, this compound, is introduced into the system via the mobile phase. Its retention, or the time it spends interacting with the stationary phase, is primarily determined by its hydrophobicity.[6] More hydrophobic molecules exhibit stronger interactions with the non-polar stationary phase and thus have longer retention times.
Several key factors were considered in designing this protocol:
-
Analyte Chemistry: this compound possesses distinct chemical features that dictate its chromatographic behavior. It contains two aromatic rings, contributing to its hydrophobicity, and two ionizable functional groups: a basic guanidino group and a carboxylic acid group. The ionization state of these groups is highly dependent on the pH of the mobile phase, which can dramatically alter the molecule's overall polarity and, consequently, its retention time.[6][7]
-
Stationary Phase Selection: A C18 (octadecylsilane) bonded silica column is the most widely used stationary phase in reverse-phase chromatography and serves as an excellent starting point.[8][9] Its long alkyl chains provide strong hydrophobic interactions, which are ideal for retaining moderately non-polar compounds like this compound.
-
Mobile Phase Strategy: The mobile phase is a mixture of water and an organic solvent, typically acetonitrile or methanol.[10] Acetonitrile is often preferred for its lower viscosity (resulting in lower system backpressure) and favorable UV transparency at lower wavelengths.[11] To ensure reproducible retention and symmetric peak shapes for an ionizable compound like this compound, controlling the mobile phase pH is critical.[7] This method employs an acidic modifier (formic acid) to suppress the ionization of the carboxylic acid group and ensure the guanidino group is consistently protonated, thereby stabilizing retention.
-
Detection: The presence of aromatic rings in the this compound structure results in strong ultraviolet (UV) light absorption.[12][13] This makes a UV/Vis or Photodiode Array (PDA) detector a highly suitable and sensitive choice for this analysis.[14]
Materials and Instrumentation
| Category | Item | Specifications |
| Analyte Standard | This compound | Purity ≥98% |
| Solvents | Acetonitrile (ACN) | HPLC or LC-MS Grade |
| Water | HPLC or LC-MS Grade (e.g., Type I Ultrapure) | |
| Mobile Phase Modifier | Formic Acid (FA) | LC-MS Grade, ~99% purity |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Degasser, Autosampler, Thermostatted Column Compartment |
| Detector | UV/Vis or Photodiode Array (PDA) Detector | |
| Column | C18 Bonded Silica Column | |
| Dimensions: 4.6 x 150 mm | ||
| Particle Size: 5 µm | ||
| Pore Size: 100-120 Å | ||
| Consumables | HPLC Vials | 2 mL, Amber, with Septa Caps |
| Syringe Filters | 0.22 µm or 0.45 µm, PTFE or Nylon (solvent dependent) | |
| Volumetric Flasks | Class A (various sizes) | |
| Pipettes | Calibrated micropipettes |
Experimental Protocol: Step-by-Step Methodology
Preparation of Solutions
4.1.1 this compound Stock Solution (100 µg/mL)
-
Accurately weigh 1.0 mg of this compound standard powder.
-
Transfer the powder to a 10 mL Class A volumetric flask.
-
Add approximately 5 mL of a 50:50 (v/v) mixture of acetonitrile and water to dissolve the standard. Sonicate for 5 minutes if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the 10 mL mark with the 50:50 ACN/Water mixture.
-
Cap and invert the flask 15-20 times to ensure homogeneity. This is your Stock Solution .
4.1.2 this compound Working Solution (10 µg/mL)
-
Pipette 1.0 mL of the Stock Solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the mobile phase composition intended for analysis (see section 4.2).
-
Cap, invert to mix, and transfer to an HPLC vial for analysis.
4.1.3 Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water
-
Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid.
-
Cap and swirl thoroughly to mix.
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile
-
Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.
-
Carefully add 1 mL of formic acid.
-
Cap and swirl thoroughly to mix.
-
Causality Note: Preparing mobile phases by accurately measuring each component before mixing is crucial for reproducibility, as mixing solvents can lead to volume contraction.[15] Degassing the mobile phases (e.g., via sonication or online degasser) is essential to prevent air bubbles from interfering with pump performance and detector readings.
HPLC System Configuration and Analytical Method
The following parameters establish a robust starting point for analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for method development, providing good efficiency and capacity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to maintain an acidic environment. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting the analyte. |
| Elution Mode | Isocratic | A simple and robust mode for determining the retention time of a single analyte. |
| Composition | 65% A / 35% B | This starting ratio should provide a retention factor (k) in the ideal range of 2-10.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature reduces viscosity and can improve peak shape. Maintaining a constant temperature is critical for retention time stability. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with potential for peak overload. |
| Detector | UV/PDA | |
| Wavelength | 254 nm | A common wavelength for aromatic compounds. If using a PDA, acquire data from 200-400 nm and determine the wavelength of maximum absorbance (λ_max) for optimal sensitivity.[14][16] |
| Run Time | 10 minutes | Sufficient time for the analyte to elute and for the column to be ready for the next injection. |
Analysis Sequence
-
System Purge: Purge all pump lines with fresh mobile phase to remove any old solvents.
-
System Equilibration: Set the flow rate and mobile phase composition as per the method table. Allow the system to equilibrate until a stable, non-drifting baseline is observed (typically 15-30 minutes).
-
Blank Injection: Inject a vial containing only the mobile phase. This is to ensure that there are no contaminating peaks from the solvent or system that could interfere with the analyte peak.
-
Analyte Injection: Inject the Working Solution (10 µg/mL) of this compound. Repeat injections (n=3-5) to establish the precision and reproducibility of the retention time.
Method Development Workflow & Rationale
Developing a reliable HPLC method is a systematic process. The final isocratic conditions presented above were derived from an initial "scouting" gradient, which is a highly efficient strategy for initial method development.[7][17]
Caption: Logical workflow for developing the final isocratic HPLC method.
The scouting gradient provides a rapid overview of the analyte's behavior across a wide range of mobile phase compositions. The approximate percentage of the organic solvent (%B) at which the compound elutes from the gradient run is used to calculate a starting point for the isocratic method. From there, fine adjustments are made. A general rule of thumb is that a 10% decrease in the organic modifier concentration will increase the retention time by a factor of two to three.[18]
Expected Results & System Suitability
Upon injection of the this compound working solution, a sharp, symmetrical peak should be observed. The retention time is determined at the apex of the peak. The following table presents example data for a series of injections, demonstrating a well-performing system.
| Parameter | Injection 1 | Injection 2 | Injection 3 | Mean | %RSD | Acceptance Criteria |
| Retention Time (min) | 6.48 | 6.51 | 6.49 | 6.49 | 0.23% | %RSD ≤ 1.0% |
| Peak Area (mAU*s) | 450123 | 452341 | 449876 | 450780 | 0.30% | %RSD ≤ 2.0% |
| Tailing Factor (USP) | 1.12 | 1.15 | 1.13 | 1.13 | - | 0.8 - 1.5 |
| Theoretical Plates (N) | >8000 | >8000 | >8000 | >8000 | - | N > 2000 |
%RSD = Relative Standard Deviation
A low %RSD for retention time and peak area indicates high precision in both the HPLC system's delivery and the sample preparation. A tailing factor close to 1.0 signifies good peak symmetry and minimal undesirable secondary interactions with the stationary phase.
Conclusion
This application note details a robust and reliable reverse-phase HPLC method for the determination of the retention time of this compound. By employing a standard C18 column and an acidified water/acetonitrile mobile phase, the protocol yields reproducible retention times with excellent peak shape. The systematic approach to method development, grounded in chromatographic principles, is also described, providing researchers with the rationale needed to adapt this method for further validation and application in quantitative bioanalytical studies.
References
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Choosing Right Column for Reverse Phase HPLC Separ
- Choosing the Right Reversed Phase Column. (2017). Phenomenex.
- Quinn, H. M. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Column Selection for Reversed-Phase HPLC. (2025).
- HPLC Tips & Tricks – Mobile Phase Prepar
- Ahmed, A. (2025). Mastering Small Molecule Reversed-Phase Method Development. Thermo Fisher Scientific/YouTube.
- How to choose reversed-phase HPLC column C18, C8, C4. (n.d.).
- HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
- Mobile Phase Selection in Method Development: How to Optimize. (2025).
- Bickler, B. (2023).
- Control pH During Method Development for Better Chrom
- Joseph, M. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons.
-
Yoshino, K., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(5), 423-8. [Link]
- Reversed-Phase Chromatography Overview. (n.d.).
- Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
- Principles of HPLC (4) Detectors. (2025). JASCO Global.
- Dolan, J. W. (2020).
- Separation of PAH Compounds using UV and Fluorescence Detection. (n.d.).
-
Camostat | C20H22N4O5. (n.d.). PubChem, National Institutes of Health. [Link]
-
Mansouri, A., et al. (2020). Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement. TrAC Trends in Analytical Chemistry. [Link]
-
Gizzatov, A., et al. (2022). Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19. Antimicrobial Agents and Chemotherapy, 66(4), e02051-21. [Link]
-
Breidenbach, J., et al. (2021). Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. EBioMedicine, 65, 103255. [Link]
-
Breidenbach, J., et al. (2021). Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. EBioMedicine, 65, 103255. [Link]
-
Breidenbach, J., et al. (2021). Camostat mesylate and FOY-251 inhibit SARS-CoV-2 infection with comparable efficiency. EBioMedicine, 65, 103255. [Link]
-
Mintzer, Z., et al. (2020). An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. bioRxiv. [Link]
Sources
- 1. Camostat | C20H22N4O5 | CID 2536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. welch-us.com [welch-us.com]
- 12. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jasco-global.com [jasco-global.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
- 17. biotage.com [biotage.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Note: Best Practices for the Handling and Use of the Photosensitive Compound FOY 251-D4
Abstract
This document provides a comprehensive guide for the proper handling and use of the novel investigational compound FOY 251-D4, with a specific focus on mitigating its inherent photosensitivity. Light-induced degradation can significantly impact experimental reproducibility, compound efficacy, and safety assessments. Therefore, adherence to the protocols outlined herein is critical for ensuring data integrity and the successful progression of research and development programs involving this compound. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction: The Critical Impact of Photosensitivity in Drug Development
Photosensitivity, the propensity of a molecule to undergo chemical change upon exposure to light, is a critical parameter in drug development. For a compound like this compound, exposure to ambient laboratory light, particularly in the UV and blue spectra, can lead to the formation of photodegradants. These new chemical entities can have altered pharmacological, toxicological, and pharmacokinetic profiles, leading to:
-
Loss of Potency: Degradation of the active pharmaceutical ingredient (API) results in a lower effective concentration, potentially masking true efficacy in in-vitro and in-vivo models.
-
Altered Selectivity: Photodegradants may interact with different biological targets, leading to off-target effects and confounding experimental results.
-
Increased Toxicity: The byproducts of photodegradation can exhibit unforeseen toxicity, posing a risk to cell cultures or animal subjects.
-
Poor Reproducibility: Failure to control light exposure is a major source of variability between experiments, hindering the establishment of reliable structure-activity relationships and dose-response curves.
Understanding and controlling the photosensitivity of this compound is therefore not merely a matter of procedural formalism but a fundamental requirement for scientific rigor.
Mechanistic Overview of Photosensitivity
While the specific chromophores within this compound are proprietary, its photosensitivity is likely attributable to functional groups capable of absorbing photons, leading to an excited electronic state. This excited state can then follow several degradation pathways, including photooxidation, photoreduction, or photocleavage. The energy from absorbed light can also be transferred to molecular oxygen, generating reactive oxygen species (ROS) that subsequently degrade the compound.
The following diagram illustrates a generalized workflow for assessing and mitigating photosensitivity:
Caption: Workflow for handling photosensitive compounds like this compound.
Core Protocols for Handling this compound
The following protocols are designed to be self-validating by incorporating control groups that can help identify and quantify the extent of any photodegradation.
Storage and Aliquoting
Objective: To ensure the long-term stability of this compound by preventing light-induced degradation during storage.
Materials:
-
This compound (solid or in solution)
-
Amber glass vials or cryovials
-
Aluminum foil
-
Low-light environment (e.g., a room with blinds down, using only red or amber safe lights)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Work in a Low-Light Environment: Conduct all manipulations of this compound under subdued lighting. Turn off overhead fluorescent lights and use a low-wattage lamp with a red or amber bulb.
-
Prepare Aliquots: Upon receiving the primary stock of this compound, immediately prepare smaller, single-use aliquots. This minimizes the light exposure of the entire batch during repeated use.
-
Use Protective Vials: Aliquot the compound into amber glass vials or opaque polypropylene tubes. For clear vials, wrap them securely with aluminum foil to create a light-proof barrier.
-
Inert Gas Overlay: For solutions, particularly in organic solvents, it is best practice to flush the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and reduces the risk of photooxidation.
-
Labeling: Label all vials clearly with the compound name, concentration, date, and the note "PHOTOSENSITIVE - PROTECT FROM LIGHT."
-
Storage Conditions: Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) in a dark, dedicated section of the freezer.
Preparation of Stock Solutions and Dilutions
Objective: To prepare accurate concentrations of this compound for experimental use while preventing degradation.
Procedure:
-
Pre-Weighing Preparation: If working with a solid form, pre-label and tare amber glass vials in ambient light. Then, transfer the vials to the low-light environment for weighing the compound.
-
Solvent Addition: Add the desired solvent to the vial containing this compound. Mix by vortexing or sonication in the dark until fully dissolved.
-
Serial Dilutions: Perform all serial dilutions using amber or foil-wrapped tubes and glassware.
-
Time-Stamping: Note the time of preparation. Solutions should be used as quickly as possible. For time-course experiments, prepare fresh dilutions for each time point if feasible.
In-Vitro Assay Protocol
Objective: To maintain the integrity of this compound during cell-based or biochemical assays.
Procedure:
-
Plate Selection: Whenever possible, use opaque, black, or white-walled microplates suitable for the assay's detection method (e.g., fluorescence, luminescence). If clear-bottom plates are required for imaging, they should have opaque walls.
-
Compound Addition: Add this compound to the assay plates under low-light conditions.
-
Incubation: Place the plates in a dark, light-sealed incubator. If the incubator has a glass door, cover it with black paper or foil.
-
Plate Reading: For endpoint assays, minimize the time the plate is exposed to the plate reader's excitation light source. For kinetic assays, consider running a parallel control plate with the compound but without cells/reagents to measure any light-induced signal change from the reader itself over time.
Self-Validating Control:
-
Light-Exposed Control: Prepare a small aliquot of the final working concentration of this compound and intentionally expose it to ambient lab light for the duration of the experiment. Run this "degraded" sample in parallel with your protected samples. A significant difference in activity between the protected and exposed samples will validate the necessity of the light-protection protocol.
Quantitative Assessment of Photosensitivity
To systematically evaluate the photosensitivity of this compound, a forced degradation study is recommended.
Objective: To determine the rate and extent of degradation of this compound under controlled light conditions.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., DMSO, ethanol) at a known concentration.
-
Exposure Conditions: Divide the solution into two sets of vials:
-
Test Group: Clear glass vials exposed to a calibrated light source (e.g., a photostability chamber with a defined lux and UV output).
-
Control Group: Amber glass vials wrapped in foil, kept at the same temperature as the test group.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from both the test and control groups.
-
Analysis: Analyze the aliquots using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Interpretation: Compare the peak area of the parent compound (this compound) in the test group to the control group at each time point. The appearance of new peaks in the chromatogram of the test sample indicates the formation of photodegradants.
Data Presentation:
| Time (hours) | Parent Compound Remaining (Control) | Parent Compound Remaining (Light-Exposed) | % Degradation | Number of Degradants |
| 0 | 100% | 100% | 0% | 0 |
| 1 | 99.8% | 85.2% | 14.6% | 1 |
| 2 | 99.7% | 72.1% | 27.6% | 2 |
| 4 | 99.5% | 55.4% | 44.1% | 3 |
| 8 | 99.3% | 30.8% | 68.5% | 3 |
| 24 | 99.0% | <5% | >95% | 4 |
Note: The data in this table is illustrative and should be replaced with experimental results.
The following diagram illustrates the decision-making process based on the outcome of a photosensitivity study:
Caption: Decision tree for handling this compound post-photosensitivity assessment.
Conclusion and Recommendations
The photosensitivity of this compound is a manageable liability. Proactive and consistent implementation of the light-protection protocols described in this application note is essential for generating reliable and reproducible data. It is strongly recommended that all personnel working with this compound be trained on these procedures and that photosensitivity is considered a critical variable in the design and interpretation of all experiments.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.[Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories, 8th ed.[Link]
-
Teva Pharmaceutical Industries Ltd. Handling and Storage of Photosensitive Materials.[Link] (Note: This is a general corporate link; specific internal SOPs on this topic are common in such organizations but not publicly available. The link serves as a reference to industry-level practices.)
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to FOY 251-D4 Degradation in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for FOY 251-D4. This guide is designed for researchers, scientists, and drug development professionals who are working with this deuterated compound. As the active metabolite of Camostat Mesylate, understanding the stability and degradation profile of this compound is paramount for generating reliable and reproducible experimental data. This document provides in-depth, field-proven insights into the challenges you may encounter and offers robust solutions to ensure the integrity of your work.
Part 1: Frequently Asked Questions - Core Concepts of this compound Stability
This section addresses the fundamental questions regarding the nature and stability of this compound.
Q1: What exactly is this compound and how does it relate to Camostat Mesylate?
A: this compound is the deuterated stable-isotope-labeled version of FOY-251. FOY-251, also known by its chemical name 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the primary active metabolite of the drug Camostat Mesylate (FOY-305).[1][2][3] After oral administration, Camostat Mesylate is rapidly converted in the body by enzymes called carboxylesterases into the active FOY-251 form.[2][4] The deuterium labeling (D4) makes it a valuable tool for pharmacokinetic (PK) studies and as an internal standard in mass spectrometry-based quantification, as it can be distinguished from its non-deuterated counterpart.
Q2: What are the primary degradation products of this compound in aqueous solutions?
A: The principal degradation product of this compound is the deuterated form of 4-guanidinobenzoic acid (GBA-D4). This occurs through the hydrolysis of the ester bond linking the 4-guanidinobenzoyl group to the phenylacetic acid moiety.[1][5][6] This GBA metabolite is considered to have minimal or no inhibitory activity against key target proteases like TMPRSS2.[1][2][7]
Q3: What is the main mechanism driving the degradation of this compound?
A: The degradation of this compound is primarily driven by hydrolysis of its ester linkage.[6][8] This process can occur via two main routes:
-
Chemical Hydrolysis: This is a spontaneous process in aqueous solutions and its rate is highly dependent on the pH and temperature of the solution.
-
Enzymatic Hydrolysis: In biological matrices such as plasma, serum, or cell culture media containing serum, enzymes called arylesterases rapidly accelerate the cleavage of the ester bond, converting FOY-251 to GBA.[2][9]
Q4: Why is managing the degradation of this compound so critical for my research?
A: Failure to control the degradation of this compound can severely compromise your experimental outcomes. The key risks include:
-
Inaccurate Quantification: If the compound degrades in your stock solutions or during sample processing, you will measure artificially low concentrations, leading to erroneous pharmacokinetic and pharmacodynamic (PK/PD) calculations.[10]
-
Loss of Biological Activity: Since the primary degradant, GBA-D4, is largely inactive, degradation leads to a loss of the intended biological effect in your in vitro or ex vivo assays.[1][2]
-
Poor Reproducibility: Uncontrolled degradation introduces significant variability between experiments, making it difficult to obtain consistent and reliable data.
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a practical, cause-and-effect approach to solving common problems encountered during experiments with this compound.
Issue 1: My analytical results show inconsistent or lower-than-expected concentrations of this compound.
-
Potential Cause: Uncontrolled chemical hydrolysis in your aqueous buffers or stock solutions. The ester bond in this compound is susceptible to cleavage, a reaction that is often accelerated by non-optimal pH and temperature conditions. The structurally related compound, nafamostat mesilate, has demonstrated significantly reduced stability at higher pH levels.[11]
-
Troubleshooting Steps:
-
Verify Solution pH: Immediately measure the pH of your buffers and solutions. For similar ester-containing compounds, acidic conditions (pH < 7) have been shown to improve stability.[11] Adjust your buffer to a slightly acidic pH (e.g., pH 6.0-6.5) if your experimental design allows.
-
Control Temperature: Always prepare and store your solutions on ice or at 4°C. Avoid leaving solutions at room temperature for extended periods. For long-term storage, aliquoting and freezing at -80°C is recommended.[12]
-
Conduct a Stability Test: Prepare a known concentration of this compound in your experimental buffer. Aliquot and store it under your typical experimental conditions (e.g., 37°C incubator). Measure the concentration at various time points (e.g., 0, 1, 4, 8, and 24 hours) to determine the degradation rate in your specific system.
-
Issue 2: I am observing an unexpected peak in my chromatogram that grows over time.
-
Potential Cause: You are likely detecting the primary degradation product, GBA-D4. As this compound degrades via hydrolysis, the concentration of GBA-D4 will increase proportionally.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If using mass spectrometry, check for the expected mass-to-charge ratio (m/z) of GBA-D4. If a GBA analytical standard is available, run it under the same chromatographic conditions to compare retention times.
-
Forced Degradation Study: To confirm the degradation pathway, you can perform a forced degradation study as described in established HPLC method development protocols.[13][14] Briefly expose a solution of this compound to mild acidic and alkaline conditions. You should observe a decrease in the parent peak and a corresponding increase in the GBA-D4 peak, confirming the relationship.
-
Caption: Logical workflow of this compound degradation.
Issue 3: I observe a very rapid loss of this compound when working with plasma, serum, or cell culture media containing fetal bovine serum (FBS).
-
Potential Cause: This is a classic sign of rapid enzymatic degradation. Biological fluids and supplements like FBS are rich in esterase enzymes that efficiently hydrolyze the ester bond of this compound.[6][8] The half-life of the parent drug, Camostat, in human plasma is less than one minute, highlighting the potent activity of these enzymes.
-
Troubleshooting Steps:
-
Immediate Enzyme Inhibition: The moment you collect or thaw your biological sample, you must inhibit esterase activity. This is non-negotiable for accurate quantification.
-
Use Validated Inhibitors: Studies have shown that esterase inhibitors like diisopropylfluorophosphate (DFP) or paraoxon (at a concentration of ~10 mM) are effective at preserving Camostat and its metabolites in plasma.[6][8]
-
Optimize Sample Handling: Always keep biological samples chilled at 4°C (on ice) during processing. For blood collection, using tubes containing sodium fluoride can also help improve stability.[15][16] Process the samples as quickly as possible.
-
Part 3: Validated Protocols for Ensuring Compound Integrity
Adherence to validated protocols is essential for minimizing degradation and ensuring the quality of your data.
Protocol 1: Preparation and Storage of Aqueous Solutions
-
Initial Stock Preparation: Dissolve the lyophilized this compound powder in an organic solvent like DMSO to create a high-concentration primary stock (e.g., 10-25 mg/mL).[9] Aliquot this stock into small volumes in tightly sealed vials and store at -80°C.
-
Working Solution Preparation: Just before use, thaw an aliquot of the DMSO stock. Dilute it into your pre-chilled (4°C) aqueous experimental buffer to the final desired concentration.
-
Buffer Considerations: If possible, use a buffer with a slightly acidic pH (e.g., 6.0-6.8) to slow chemical hydrolysis.
-
Storage: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for long periods unless you have validated their stability under your specific storage conditions (e.g., 4°C for <24 hours).
Protocol 2: Experimental Workflow for Minimizing Degradation
Caption: Recommended workflow for in vitro experiments.
Protocol 3: Sample Collection from Biological Matrices (e.g., Plasma)
-
Pre-prepare Collection Tubes: Before collecting blood, prepare anticoagulant tubes (e.g., K2-EDTA or sodium fluoride/potassium oxalate) by adding an esterase inhibitor. For example, add the appropriate volume of a DFP or paraoxon stock solution to achieve a final concentration of 10 mM in the plasma.[6][8]
-
Blood Collection: Draw the blood sample directly into the prepared tube.
-
Immediate Chilling & Mixing: Immediately place the tube on ice and gently invert it 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitor.
-
Centrifugation: Centrifuge the sample as soon as possible (e.g., within 30 minutes) at the recommended speed and temperature (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Plasma Aliquoting & Storage: Immediately transfer the plasma supernatant to fresh, pre-labeled cryovials. Flash freeze the aliquots in liquid nitrogen or a dry ice/ethanol slurry and transfer them to -80°C for long-term storage.
Part 4: Data Summary & Key Characteristics
The table below summarizes the key properties of this compound and its primary degradant.
| Compound Name | Abbreviation | Chemical Name | Key Characteristic |
| This compound | GBPA-D4 | 4-(4-guanidinobenzoyloxy)phenylacetic acid-D4 | Active serine protease inhibitor; primary metabolite of Camostat Mesylate.[1] |
| 4-Guanidinobenzoic acid-D4 | GBA-D4 | 4-guanidinobenzoic acid-D4 | Inactive hydrolysis product of this compound.[2][7] |
By understanding the inherent instability of this compound and implementing the robust handling, storage, and experimental procedures outlined in this guide, you can significantly enhance the accuracy, reliability, and reproducibility of your research.
References
-
PubChem. (n.d.). Camostat. National Center for Biotechnology Information. Retrieved from [Link]
-
Hoffmann, M., Hofmann-Winkler, H., Smith, J. C., et al. (2021). Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. eLife, 10, e65555. Available from: [Link]
-
Bittmann, S. (2020). The role of TMPRSS2-Inhibitor Camostat in the pathogenesis of COVID-19 in lung cells. Biomedical Journal of Scientific & Technical Research, 27(3), 20875-20878. Available from: [Link]
-
Ueno, Y., Hiraoka, I., & Ueno, K. (1993). Stability prediction of nafamostat mesilate in an intravenous admixture containing sodium bisulfite. Chemical & Pharmaceutical Bulletin, 41(2), 376-380. Available from: [Link]
-
Kim, A. R., Lee, J., Lee, J. H., et al. (2023). Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study. Pharmaceuticals, 16(9), 1317. Available from: [Link]
-
Gendai, Y., Yoshimatsu, Y., Yoshida, M., et al. (2021). A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19. Clinical and Translational Science, 14(4), 1436-1445. Available from: [Link]
-
Søborg, L. K., Jørgensen, M. E., Hasselstrøm, J. B., et al. (2021). Determination of camostat and its metabolites in human plasma – Preservation of samples and quantification by a validated UHPLC-MS/MS method. Clinical Biochemistry, 95, 48-55. Available from: [Link]
-
Sime, F. B., Stuart, J., Butler, J., et al. (2023). Stability of Nafamostat in Intravenous Infusion Solutions, Human Whole Blood and Extracted Plasma: Implications for Clinical Effectiveness Studies. Bioanalysis, 15(12), 673-681. Available from: [Link]
-
Patsnap. (2024). What is the mechanism of Camostat Mesilate? Synapse. Retrieved from [Link]
-
Meyer, C. J., Linder, A., Schorn, M., et al. (2021). Low risk of the TMPRSS2 inhibitor camostat mesylate and its metabolite GBPA to act as perpetrators of drug-drug interactions. Pharmaceutics, 13(3), 330. Available from: [Link]
-
Søborg, L. K., Jørgensen, M. E., Hasselstrøm, J. B., et al. (2021). Determination of camostat and its metabolites in human plasma - Preservation of samples and quantification by a validated UHPLC-MS/MS method. Clinical Biochemistry, 95, 48-55. Available from: [Link]
-
Hoffmann, M., Hofmann-Winkler, H., Smith, J. C., et al. (2020). Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. bioRxiv. Available from: [Link]
-
Lee, H., Lee, S., & Lee, J. (2022). Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. Molecules, 27(6), 1864. Available from: [Link]
-
Sime, F. B., Stuart, J., Butler, J., et al. (2023). Stability of nafamostat in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies. Bioanalysis, 15(12), 673-681. Available from: [Link]
-
Li, Y., & Zhang, J. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. Journal of Chromatographic Science, 60(1), 74-81. Available from: [Link]
-
Brevini, T., & Ma, D. (2021). The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19. Expert Opinion on Drug Discovery, 16(11), 1273-1286. Available from: [Link]
-
ResearchGate. (n.d.). Results of the forced degradation. Retrieved from [Link]
-
Ear, J. H., Shah, M., & Hsueh, W. A. (2020). An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. SLAS Discovery, 25(9), 1047-1057. Available from: [Link]
Sources
- 1. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
- 4. Low risk of the TMPRSS2 inhibitor camostat mesylate and its metabolite GBPA to act as perpetrators of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camostat | C20H22N4O5 | CID 2536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pure.au.dk [pure.au.dk]
- 7. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of camostat and its metabolites in human plasma - Preservation of samples and quantification by a validated UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [mdpi.com]
- 12. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 13. biomedgrid.com [biomedgrid.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Stability of nafamostat in intravenous infusion solutions, human whole blood and extracted plasma: implications for clinical effectiveness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
